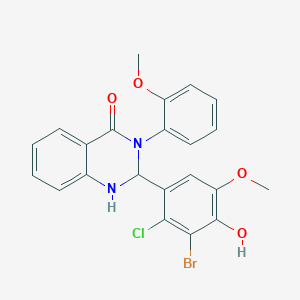

![molecular formula C19H33IN2O2 B283217 N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B283217.png)

N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine, also known as 123I-MIBG, is a radiopharmaceutical agent used in nuclear medicine imaging. This compound is a synthetic analogue of norepinephrine, a neurotransmitter that plays a key role in the sympathetic nervous system. The unique structure of 123I-MIBG allows it to selectively bind to cells that express the norepinephrine transporter (NET), making it a valuable tool for diagnosing and monitoring a variety of diseases.

Wirkmechanismus

The mechanism of action of N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine is based on its ability to selectively bind to cells that express the NET. This transporter is responsible for the uptake of norepinephrine into cells, and is highly expressed in cells of the sympathetic nervous system. By binding to the NET, N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine is taken up by these cells, allowing for imaging and diagnosis.

Biochemical and Physiological Effects:

N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine has been shown to have minimal physiological effects, as it is rapidly cleared from the body after imaging. However, it can have some biochemical effects, as it may interfere with the uptake and release of norepinephrine in cells that express the NET. These effects are typically transient and do not cause any long-term harm.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine is its high selectivity for cells that express the NET, allowing for accurate and detailed imaging of these cells. Additionally, the use of radioisotopes allows for easy detection and imaging. However, there are some limitations to the use of N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine in lab experiments, including the need for specialized equipment and the potential for interference with norepinephrine uptake and release.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine. One area of interest is the development of new imaging techniques that can provide even more detailed images of cells that express the NET. Additionally, there is ongoing research into the use of N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine for the treatment of certain diseases, such as neuroblastoma. Finally, there is interest in the development of new radiopharmaceutical agents that can selectively target other types of cells, allowing for even more accurate and detailed imaging.

Synthesemethoden

The synthesis of N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine involves several steps, starting with the reaction of 3,4-dimethoxybenzyl alcohol with butyl bromide to form 4-butoxy-3,5-dimethoxybenzyl bromide. This intermediate is then reacted with ethyl iodide to form 4-butoxy-3-ethoxy-5-methoxybenzyl iodide. The final step involves the reaction of this compound with N,N-diethylethylenediamine to form N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine. The radioisotope iodine-123 is typically used in this final step, as it allows for easy detection and imaging.

Wissenschaftliche Forschungsanwendungen

N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine is primarily used in nuclear medicine imaging to diagnose and monitor diseases that involve the sympathetic nervous system, such as neuroblastoma, pheochromocytoma, and certain types of heart disease. By selectively binding to cells that express the NET, N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine can provide detailed images of these cells, allowing for accurate diagnosis and monitoring of disease progression.

Eigenschaften

Molekularformel |

C19H33IN2O2 |

|---|---|

Molekulargewicht |

448.4 g/mol |

IUPAC-Name |

N-[(4-butoxy-3-ethoxy-5-iodophenyl)methyl]-N//',N//'-diethylethane-1,2-diamine |

InChI |

InChI=1S/C19H33IN2O2/c1-5-9-12-24-19-17(20)13-16(14-18(19)23-8-4)15-21-10-11-22(6-2)7-3/h13-14,21H,5-12,15H2,1-4H3 |

InChI-Schlüssel |

AYNSMMGRALVDJI-UHFFFAOYSA-N |

SMILES |

CCCCOC1=C(C=C(C=C1I)CNCCN(CC)CC)OCC |

Kanonische SMILES |

CCCCOC1=C(C=C(C=C1I)CNCCN(CC)CC)OCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,9-Diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283134.png)

![1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283137.png)

![4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283138.png)

![4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283140.png)

![7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283143.png)

![7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B283145.png)

![Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283149.png)

![Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283150.png)

![Ethyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283151.png)

![2-[4-bromo-2-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B283154.png)

![{5-Bromo-2-ethoxy-4-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetonitrile](/img/structure/B283155.png)

![2-(3,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B283156.png)

![2-(2,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283157.png)